

# Stg-001 vs. Tinlarebant: A Comparative Guide for Stargardt Disease Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Stg-001**

Cat. No.: **B15601214**

[Get Quote](#)

A detailed comparison of two investigational therapies for Stargardt disease, **Stg-001** and tinlarebant, reveals a significant disparity in publicly available clinical data. While both drugs target the same pathway, comprehensive efficacy and safety data are only available for tinlarebant, making a direct performance comparison challenging.

This guide provides a comprehensive overview of the available information on **Stg-001** and tinlarebant, focusing on their mechanism of action, clinical trial design, and reported experimental data. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

## Mechanism of Action: Targeting the Visual Cycle

Both **Stg-001** and tinlarebant are orally administered small molecules designed to modulate the visual cycle by targeting retinol binding protein 4 (RBP4).<sup>[1][2]</sup> RBP4 is the sole transporter of retinol (Vitamin A) from the liver to the retina.<sup>[3]</sup> In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A byproducts, known as bisretinoids (e.g., A2E), in the retina.<sup>[4]</sup> This accumulation is a hallmark of the disease and contributes to retinal cell degeneration and vision loss.<sup>[2]</sup>

By inhibiting RBP4, both **Stg-001** and tinlarebant aim to reduce the uptake of retinol into the retina.<sup>[1][2]</sup> This, in turn, is expected to decrease the formation of cytotoxic bisretinoids, thereby slowing the progression of retinal damage and preserving vision in patients with Stargardt disease.<sup>[1][2]</sup>

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of RBP4 Inhibition in Stargardt Disease.

# Tinlarebant: Clinical Trial Data and Performance

Tinlarebant, developed by Belite Bio, has completed a Phase 3 clinical trial (DRAGON) and has a significant amount of publicly available data on its efficacy and safety.[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the key findings from the Phase 3 DRAGON trial of tinlarebant.

| Efficacy Endpoint    | Tinlarebant Arm (n=69) | Placebo Arm (n=35) | Reduction vs. Placebo     | P-value                    |
|----------------------|------------------------|--------------------|---------------------------|----------------------------|
| <b>Primary</b>       |                        |                    |                           |                            |
| Endpoint: DDAF       | -                      | -                  | 36% <a href="#">[5]</a>   | 0.0033 <a href="#">[5]</a> |
| <b>Lesion Growth</b> |                        |                    |                           |                            |
| Rate (Study Eye)     |                        |                    |                           |                            |
| DDAF Lesion          |                        |                    |                           |                            |
| Growth Rate          | -                      | -                  | 33.6% <a href="#">[5]</a> | 0.041 <a href="#">[6]</a>  |
| (Fellow Eye)         |                        |                    |                           |                            |
| <b>Secondary</b>     |                        |                    |                           |                            |
| Endpoint: DAF        | -                      | -                  | 33.7% <a href="#">[5]</a> | 0.027 <a href="#">[5]</a>  |
| Lesion Growth        |                        |                    |                           |                            |
| Rate (Study Eye)     |                        |                    |                           |                            |
| DAF Lesion           |                        |                    |                           |                            |
| Growth Rate          | -                      | -                  | 32.7% <a href="#">[5]</a> | 0.017 <a href="#">[5]</a>  |
| (Fellow Eye)         |                        |                    |                           |                            |

**Table 1:** Efficacy of Tinlarebant in the Phase 3 DRAGON Trial (24 Months).[\[5\]](#)[\[6\]](#)

DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence

| Safety Finding                     | Observation                                                                                                                                  |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Tolerability                       | Generally well-tolerated.[6]                                                                                                                 |
| Treatment-Related Discontinuations | 4[6]                                                                                                                                         |
| Common Ocular Adverse Events       | Xanthopsia (yellow-tinged vision) and delayed dark adaptation. The majority of these events were mild and most resolved during the trial.[6] |
| Common Non-Ocular Adverse Events   | Headaches.[6]                                                                                                                                |

**Table 2:** Safety Profile of Tinlarebant in the Phase 3 DRAGON Trial.[6]

## Experimental Protocol: Phase 3 DRAGON Trial

The DRAGON trial was a pivotal study that evaluated the efficacy and safety of tinlarebant in adolescent patients with Stargardt disease type 1 (STGD1).

- Study Design: A 24-month, randomized (2:1, active:placebo), double-masked, placebo-controlled, global, multi-center trial.[5]
- Patient Population: 104 adolescent patients (ages 12 to 20) with a diagnosis of STGD1, confirmed by the presence of at least one mutation in the ABCA4 gene.[5]
- Inclusion Criteria: Atrophic lesion size within three disc areas (7.62 mm<sup>2</sup>) and a best-corrected visual acuity (BCVA) of 20/200 or better.[5]
- Intervention: Oral tinlarebant (5 mg) administered once daily.[6]
- Primary Efficacy Endpoint: The growth rate of retinal atrophic lesions, measured as definitely decreased autofluorescence (DDAF) by fundus autofluorescence (FAF) imaging.[5]
- Statistical Analysis: A mixed model for repeated measures (MMRM) was used for the primary analysis.[6]



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow of the Tinlarebant Phase 3 DRAGON Trial.

## Stg-001: Clinical Development and Data Gap

**Stg-001**, being developed by Stargazer Pharmaceuticals, is at an earlier stage of public data disclosure compared to tinlarebant.<sup>[1][2]</sup> While a Phase 2a clinical trial has been completed, no efficacy data has been publicly released.<sup>[7]</sup>

## Quantitative Data Summary

There is no publicly available quantitative data from the clinical trials of **Stg-001** to present at this time.

## Experimental Protocol: Phase 2a Trial

Information on the design of the Phase 2a trial for **Stg-001** is available from clinical trial registries.<sup>[8]</sup>

- Study Design: An open-label, multicenter study.[8]
- Patient Population: Approximately 12 subjects aged 18 to 55 years with a diagnosis of STGD1, confirmed by at least two ABCA4 gene mutations.[8]
- Intervention: Two different doses of **STG-001** administered once daily for 28 days.[8]
- Primary Objectives: To evaluate the safety, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of **STG-001**.[8]
- Study Status: The trial was completed in April 2021.[8]



[Click to download full resolution via product page](#)

**Figure 3:** Experimental Workflow of the **Stg-001** Phase 2a Trial.

## Conclusion

Both **Stg-001** and tinlarebant represent a promising therapeutic strategy for Stargardt disease by targeting the reduction of toxic bisretinoid accumulation through RBP4 inhibition. However, a direct comparison of their clinical performance is not feasible at this time due to the lack of publicly available efficacy and safety data for **Stg-001**.

Tinlarebant has demonstrated a statistically significant and clinically meaningful reduction in the progression of retinal lesions in a robust Phase 3 trial, with a generally well-tolerated safety profile. These positive results position tinlarebant as a leading candidate for becoming the first approved treatment for Stargardt disease.

The future of **Stg-001** in the therapeutic landscape for Stargardt disease will remain uncertain until the results of its Phase 2a trial and any subsequent studies are made public. Researchers and clinicians await these findings to better understand its potential role in managing this debilitating condition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stargazer Pharmaceuticals, Inc. Announces \$57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of STG-001 in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Belite Bio Announces Completion of DRAGON, a 2-Year, Phase [globenewswire.com]
- 4. Daily tablet shows promise as first treatment for Stargardt disease - Macular Society [macularsociety.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Ophthalmology Management [ophthalmologymanagement.com]
- 7. STG-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Stg-001 vs. Tinlarebant: A Comparative Guide for Stargardt Disease Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601214#stg-001-versus-tinlarebant-for-stargardt-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)